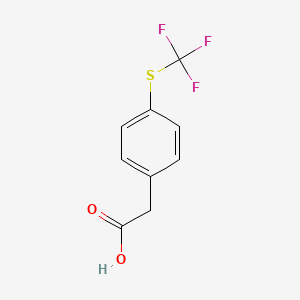

4-(Trifluoromethylthio)phenylacetic acid

Descripción

Significance of Fluorine and Fluoroalkyl Moieties in Organic Chemistry

Influence of Fluorine Atoms on Molecular Properties

The substitution of a hydrogen atom with fluorine can induce significant changes in a molecule's biological and physical properties, even though the two atoms are similar in size. tandfonline.com This makes fluorine a unique and powerful tool for medicinal chemists and materials scientists. tandfonline.com

Electronegativity and Electronic Effects

Fluorine is the most electronegative element in the periodic table, with a Pauling scale value of 3.98. fiveable.memdpi.comlibretexts.org This extreme electronegativity results in the formation of highly polarized and exceptionally strong covalent bonds with carbon. mdpi.comnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. nih.govmdpi.com This high bond strength contributes to the enhanced thermal and metabolic stability of fluorinated compounds. mdpi.comacs.org

The potent electron-withdrawing inductive effect of fluorine can alter the electron density of the entire molecule. mdpi.comnih.gov This stabilization of molecular orbitals can make a molecule more resistant to oxidative degradation. nih.gov Furthermore, this electronic influence can significantly impact the acidity and basicity of nearby functional groups; for instance, it can lower the pKa of carboxylic acids or reduce the basicity of amines, which can improve bioavailability by facilitating better membrane permeation. tandfonline.comnih.gov

| Property | Hydrogen (H) | Fluorine (F) |

| Pauling Electronegativity | 2.20 | 3.98 mdpi.com |

| Bond Dissociation Energy (C-X) | ~414 kJ/mol mdpi.com | ~485 kJ/mol mdpi.com |

Steric Properties and Conformation

The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.comnih.gov Consequently, replacing a hydrogen atom with a single fluorine atom often results in minimal steric perturbation, allowing the modified molecule to fit into a receptor or enzyme active site in a similar fashion to its non-fluorinated analog. tandfonline.com

However, when multiple fluorine atoms are introduced, such as in a trifluoromethyl (-CF₃) group, the steric demand increases significantly. The trifluoromethyl group is considered to have a steric profile comparable to an isopropyl group. nih.gov This increased bulk can have a substantial impact on the molecule's preferred conformation, which in turn can influence its binding affinity and biological activity. researchgate.nethovione.com

| Atom/Group | van der Waals Radius/Volume |

| Hydrogen (H) | 1.20 Å nih.gov |

| Fluorine (F) | 1.47 Å nih.gov |

| Trifluoromethyl (-CF₃) | 39.8 ų nih.gov |

| Isopropyl (-CH(CH₃)₂) | 56.2 ų nih.gov |

Lipophilicity and Membrane Permeability Enhancement

A molecule's ability to pass through biological membranes is critical for its therapeutic efficacy. nih.govnih.gov Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key indicator of membrane permeability. nih.govugent.be The introduction of fluorine is a widely used strategy in drug design to modulate lipophilicity. nih.govadvanceseng.com

Generally, replacing hydrogen atoms with fluorine atoms increases a compound's lipophilicity. mdpi.comchemicalbook.com This enhanced lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADMET) profile by facilitating its transport across cell membranes to reach its target site. mdpi.comadvanceseng.com Studies have shown a strong correlation between the logP values of fluorinated compounds and their corresponding membrane molar partitioning coefficients, confirming that even subtle changes in lipophilicity due to fluorination can significantly impact membrane permeability. nih.govnih.govresearchgate.net

Overview of Trifluoromethyl Group (-CF₃) in Advanced Materials and Life Sciences

The trifluoromethyl (-CF₃) group is one of the most important and widely used fluorinated moieties in pharmaceuticals, agrochemicals, and advanced materials. mdpi.commdpi.combohrium.com Its prevalence stems from a unique combination of properties: it is strongly electron-withdrawing, highly lipophilic, and metabolically stable. mdpi.comnih.gov

In medicinal chemistry, the -CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom. wikipedia.org Its incorporation can lead to enhanced binding affinity, improved metabolic stability by blocking sites prone to oxidation, and increased bioavailability. mdpi.comnih.govwikipedia.org Many successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), feature a trifluoromethyl group, which is critical to their pharmacological profiles. wikipedia.org The development of efficient methods to introduce the -CF₃ group into molecules remains an active and competitive area of chemical research. hovione.comwikipedia.org

The Trifluoromethylthio Group (-SCF₃) as a Key Pharmacophore and Synthetic Modifier

The trifluoromethylthio (-SCF₃) group has gained significant attention in recent years as a valuable pharmacophore in drug discovery. researchgate.netresearchgate.net This functional group is distinguished by its exceptionally high lipophilicity, possessing one of the highest Hansch lipophilicity parameters (π = 1.44). acs.orgmdpi.com This property can dramatically enhance a molecule's ability to penetrate cell membranes. researchgate.netacs.org

In addition to its lipophilicity, the -SCF₃ group is a potent electron-withdrawing group, which can confer greater metabolic stability to drug candidates. researchgate.netacs.org It is often used in isostere-based drug design, where it can replace other groups to fine-tune a molecule's physicochemical and pharmacokinetic properties. mdpi.com The unique combination of high lipophilicity and strong electronic effects makes the -SCF₃ group a powerful tool for synthetic and medicinal chemists aiming to optimize lead compounds and develop novel therapeutics. researchgate.netmdpi.com

| Group | Hansch Lipophilicity Parameter (π) |

| Methyl (-CH₃) | +0.56 |

| Trifluoromethyl (-CF₃) | +0.88 mdpi.com |

| Trifluoromethylthio (-SCF₃) | +1.44 acs.orgmdpi.com |

Unique Contributions of -SCF₃ to Bioactivity and Chemical Reactivity

Furthermore, the incorporation of an -SCF₃ group can improve the metabolic stability of a compound. apm.ac.cn The inherent strength of the bonds within the trifluoromethylthio moiety makes it resistant to metabolic degradation, which can lead to a longer half-life and a more favorable pharmacokinetic profile for therapeutic agents. This combination of high lipophilicity and metabolic robustness makes the -SCF₃ group a critical tool for chemists seeking to optimize the performance of bioactive molecules. iris-biotech.deresearchgate.net

Comparison with Trifluoromethoxy (-OCF₃) and Trifluoromethyl (-CF₃) functionalities

While the -SCF₃, -OCF₃, and -CF₃ groups all serve to introduce fluorine into a molecule, they possess distinct electronic and lipophilicity profiles that allow for fine-tuning of molecular properties. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and increases lipophilicity, but to a lesser extent than its thio- and methoxy-containing counterparts. mdpi.com The trifluoromethoxy (-OCF₃) group is also strongly electron-withdrawing and is more lipophilic than the -CF₃ group. nih.govnih.gov

The trifluoromethylthio (-SCF₃) group stands out for having the highest lipophilicity among the three, as indicated by its Hansch-Leo parameter. iris-biotech.de It also possesses a significant electron-withdrawing effect, comparable to the other groups. iris-biotech.decas.cn These differences are crucial in drug design, where a specific balance of electronic effects and lipophilicity is often required to achieve desired activity and absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

| Functionality | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σp) | Key Characteristics |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | +0.88 | +0.54 | Strong electron-withdrawer, increases lipophilicity and metabolic stability. mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | +0.35 | Strong electron-withdrawer, higher lipophilicity than -CF₃, often called a "super-halogen". nih.govcas.cn |

| -SCF₃ (Trifluoromethylthio) | +1.44 | +0.50 | Very strong electron-withdrawer with the highest lipophilicity of the three, enhancing membrane permeability. iris-biotech.decas.cn |

Contextualizing 4-(Trifluoromethylthio)phenylacetic Acid within Organofluorine Chemistry

Structural Classification and Nomenclature

This compound is an organic compound that belongs to two important classes: organofluorine compounds and substituted phenylacetic acids. Structurally, it features a phenylacetic acid core, where a phenyl ring is attached to a methylene (B1212753) group (-CH₂-) which is, in turn, connected to a carboxylic acid group (-COOH). The defining feature is the trifluoromethylthio (-SCF₃) substituent located at the para-position (position 4) of the phenyl ring.

| Identifier | Value |

|---|---|

| IUPAC Name | 2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid thermofisher.com |

| CAS Number | 243977-23-3 thermofisher.com |

| Molecular Formula | C₉H₇F₃O₂S thermofisher.com |

| Molecular Weight | 236.21 g/mol thermofisher.com |

| SMILES | OC(=O)CC1=CC=C(SC(F)(F)F)C=C1 thermofisher.com |

Research Trajectory of Substituted Phenylacetic Acids

The phenylacetic acid scaffold is a well-established and highly significant motif in medicinal chemistry. wikipedia.org Molecules containing this structure have been successfully developed into a range of therapeutic agents. inventivapharma.com A prominent example is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). inventivapharma.com The research trajectory for substituted phenylacetic acids has been driven by the discovery that modifications to the phenyl ring can dramatically alter the biological activity, potency, and selectivity of the resulting compounds. nih.gov

These derivatives serve not only as active pharmaceutical ingredients but also as crucial intermediates in the synthesis of more complex molecules. innopeptichem.com Ongoing research continues to explore novel substitutions on the phenylacetic acid core to develop new therapeutic agents for a variety of conditions, including inflammatory diseases and atherosclerosis. inventivapharma.comacs.org The methylene spacer between the aromatic ring and the acidic function has been identified as a critical element for the biological activity in certain classes of these compounds. nih.gov

Rationale for Dedicated Research on this compound

The dedicated research interest in this compound stems from a logical convergence of two established principles in medicinal chemistry. First is the proven therapeutic value of the phenylacetic acid framework. wikipedia.orginventivapharma.com Second is the unique and desirable set of physicochemical properties imparted by the trifluoromethylthio (-SCF₃) group. enamine.netapm.ac.cn

By combining the biologically relevant phenylacetic acid scaffold with the potent -SCF₃ substituent, researchers aim to create novel compounds with potentially enhanced properties. The high lipophilicity and metabolic stability conferred by the -SCF₃ group could lead to derivatives with improved pharmacokinetics, such as better absorption and longer duration of action, compared to non-fluorinated or alternatively-fluorinated analogues. This makes this compound a valuable building block for the synthesis of new drug candidates. nih.gov

Aryl thioethers, compounds containing a sulfur atom bonded to an aryl group, are ubiquitous motifs in pharmaceuticals, natural products, and functional materials. researchgate.net Consequently, the development of efficient and versatile methods for their synthesis—specifically the formation of the carbon-sulfur (C–S) bond—is a highly active area of chemical research. acs.org

Recent trends have moved towards developing more sustainable and practical synthetic protocols. While traditional methods often relied on harsh conditions or the use of foul-smelling thiols, modern approaches focus on transition-metal-catalyzed cross-coupling reactions and even metal-free strategies. researchgate.netmdpi.com Novel methods that utilize odorless and stable thiol surrogates are gaining prominence. mdpi.com Furthermore, innovative strategies involving the direct activation and functionalization of C-H bonds or the transformation of other functional groups, like aryl alcohols, into thioethers are expanding the synthetic toolkit. cas.cnrsc.org These advancements facilitate the construction of complex aryl thioether derivatives, including those like this compound, for exploration in various scientific fields.

Potential for Novel Chemical and Biological Applications

The potential for novel chemical and biological applications of this compound is largely inferred from the well-documented properties of its key functional group, the trifluoromethylthio (-SCF3) group. This group is of significant interest in drug discovery and materials science due to its unique combination of properties.

Research Findings on the Trifluoromethylthio Group:

The trifluoromethylthio group is recognized as one of the most lipophilic functional groups used in medicinal chemistry. researchgate.net This high lipophilicity can significantly enhance the ability of a molecule to permeate cell membranes, which may lead to improved pharmacokinetic properties in potential drug candidates. researchgate.net

Furthermore, the -SCF3 group is a potent electron-withdrawing group. researchgate.net This electronic characteristic can increase the metabolic stability of a molecule by making it less susceptible to oxidative metabolism in the body. bohrium.comresearchgate.net The introduction of a trifluoromethylthio group into a molecular structure is therefore a strategy employed to broaden the applications of compounds in the pharmaceutical industry. researchgate.net

While specific research on the biological activity of this compound is not widely detailed in publicly available literature, its structural similarity to other phenylacetic acid derivatives that have been investigated for various therapeutic effects suggests its potential as a building block in the synthesis of new bioactive molecules. Phenylacetic acid derivatives, in general, have been explored for a range of medical treatments. nih.gov For example, derivatives of 2-phenylacetamide (B93265) have been synthesized and evaluated as potential anticancer agents. nih.gov

Given these characteristics, this compound holds potential as an intermediate in the synthesis of novel compounds with enhanced biological activity and improved metabolic profiles for use in pharmaceutical and agrochemical research. scispace.commdpi.com The combination of the phenylacetic acid scaffold with the unique properties of the trifluoromethylthio group makes it a compound of interest for further investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDKCZMYQOSTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380703 | |

| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-23-3 | |

| Record name | 4-[(Trifluoromethyl)thio]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243977-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Trifluoromethyl)thio]phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and cyclization reactions. The electronic influence of the 4-(trifluoromethylthio)phenyl group modulates the reactivity of this carboxylic acid.

Esterification: 4-(Trifluoromethylthio)phenylacetic acid can be converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Alternatively, for alcohols that are sensitive to strongly acidic conditions, other methods can be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-1-methylpyridinium (B1202621) iodide. ccspublishing.org.cn A continuous flow approach has also been described for the synthesis of α-trifluoromethylthiolated esters from arylacetic acids, highlighting modern synthetic applications. researchgate.net

Amidation: The formation of amides from this compound can be achieved by reacting the acid with a primary or secondary amine. Direct thermal amidation is generally not feasible and requires activation of the carboxylic acid. This is typically accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 4-(trifluoromethylthio)phenylacetyl chloride, which readily reacts with amines to form the corresponding amide.

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), are also highly effective for promoting amidation under mild conditions. rsc.org These reagents form activated esters in situ, which are then readily displaced by the amine nucleophile. A continuous flow method has been successfully applied to the synthesis of α-trifluoromethylthio N-benzylamides from the corresponding arylacetic acids. researchgate.net

A comparative overview of common esterification and amidation methods is presented in Table 1.

| Reaction | Reagents | Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 4-(trifluoromethylthio)phenylacetate |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Anhydrous, typically reflux | 4-(Trifluoromethylthio)phenylacetyl chloride |

| Amidation via Acyl Chloride | Amine (e.g., Benzylamine) | Base (e.g., Pyridine (B92270) or Et₃N) | N-Benzyl-2-(4-(trifluoromethylthio)phenyl)acetamide |

| Peptide Coupling | Amine, HATU, DIPEA | Aprotic solvent (e.g., DMF) | Corresponding Amide |

| This table presents generalized reaction conditions. Actual conditions may vary based on the specific substrates and desired products. |

Decarboxylation of phenylacetic acids, which involves the loss of carbon dioxide (CO₂), is not a facile process under normal conditions. However, it can be induced under specific circumstances, such as photochemically or in the presence of strong acids, especially when the aromatic ring is substituted with electron-withdrawing groups.

Research has shown that trifluoromethyl-substituted phenylacetic acids can undergo efficient photodecarboxylation in a basic aqueous solution upon UV irradiation. wikipedia.org The reaction is believed to proceed through the excited singlet state, leading to the formation of a benzylic carbanion which is subsequently protonated by water. wikipedia.org The powerful electron-withdrawing nature of the trifluoromethyl group is thought to greatly facilitate this excited-state ionic decarboxylation pathway. wikipedia.org Given the similar strong electron-withdrawing properties of the trifluoromethylthio group, this compound is expected to follow a similar photodecarboxylation pathway to yield 4-(trifluoromethylthio)toluene.

Acid-catalyzed decarboxylation is another potential pathway. While phenylacetic acid itself is relatively stable, derivatives with strong electron-withdrawing groups, such as a nitro group, can undergo decarboxylation in the presence of a strong acid. organic-chemistry.org The electron-withdrawing substituent stabilizes the negative charge that develops on the benzylic carbon in the transition state of the decarboxylation process. The trifluoromethylthio group, being a potent electron-withdrawing group, would similarly be expected to facilitate acid-catalyzed decarboxylation, although likely requiring harsh conditions.

Intramolecular cyclization reactions originating from the carboxylic acid moiety or its derivatives are important for the synthesis of various heterocyclic and polycyclic structures. For this compound, such reactions would involve the electrophilic attack of a reactive intermediate, derived from the acetic acid side chain, onto the phenyl ring. However, the success of these cyclizations is heavily influenced by the electronic nature of the aromatic ring.

Classical intramolecular electrophilic aromatic substitution reactions, such as the Bischler-Napieralski researchgate.netebrary.netwikipedia.org and Pictet-Spengler nih.govnih.govscispace.com reactions, are used to synthesize isoquinoline (B145761) and tetrahydroisoquinoline scaffolds, respectively. These reactions typically start from phenethylamides and phenethylamines, which can be synthesized from phenylacetic acid. A critical requirement for these reactions is an electron-rich aromatic ring that is susceptible to electrophilic attack. The presence of the strongly deactivating trifluoromethylthio group on the phenyl ring of this compound would significantly disfavor these types of cyclizations under standard conditions. The electron-withdrawing nature of the -SCF₃ group reduces the nucleophilicity of the aromatic ring, making the intramolecular electrophilic substitution step highly challenging.

Despite the deactivation of the phenyl ring by the trifluoromethylthio group, cyclization may be achievable under conditions of superelectrophilic activation. Superelectrophiles are highly reactive cationic species generated in superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H). organic-chemistry.orgnih.gov Research on related compounds has demonstrated that strong electron-withdrawing groups, like the trifluoromethyl group, can enhance the electrophilic character of cationic intermediates generated in superacid. organic-chemistry.orgnih.gov

In the context of this compound, treatment with a superacid could lead to the formation of a highly reactive acylium ion or a related dicationic superelectrophile. The extreme reactivity of this intermediate could potentially overcome the deactivation of the aromatic ring, forcing an intramolecular Friedel-Crafts-type acylation to occur. This would result in the formation of a cyclic ketone, specifically 7-(trifluoromethylthio)-1-indanone. While this specific reaction for this compound has not been explicitly documented, the principles of superelectrophilic activation suggest it as a plausible, albeit theoretical, pathway for achieving cyclization. wikipedia.orgorganic-chemistry.org

Cyclization Reactions

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is generally considered to be chemically robust and stable. organic-chemistry.org Its stability is a key reason for its incorporation into pharmaceuticals and agrochemicals, as it often imparts metabolic resistance. researchgate.net However, under specific conditions, it can undergo transformations.

The stability of the aryl-SCF₃ moiety has been investigated under different conditions, as summarized in Table 2.

| Condition | Stability/Reactivity | Potential Products |

| Acidic | Generally stable. Resistant to hydrolysis in many acidic conditions. nih.gov | No reaction under typical conditions. |

| Basic | Generally stable, but can be susceptible to cleavage under harsh basic conditions or with specific nucleophiles. nih.gov | Potential for cleavage to form 4-mercaptophenylacetic acid derivatives under forcing conditions. |

| Oxidative | Susceptible to oxidation at the sulfur atom. | 4-(Trifluoromethylsulfinyl)phenylacetic acid (sulfoxide), 4-(Trifluoromethylsulfonyl)phenylacetic acid (sulfone). |

| Reductive | The C-S and C-F bonds are generally resistant to reduction. | No reaction under typical catalytic hydrogenation conditions. |

Acidic and Basic Conditions: The trifluoromethylthio group attached to an aromatic ring exhibits considerable stability under both acidic and basic conditions. nih.gov Unlike a trifluoromethoxy (-OCF₃) group, which can be more labile, the -SCF₃ group is less prone to hydrolysis. This stability is attributed to the strength of the C-S and C-F bonds and the electron-withdrawing nature of the CF₃ group, which disfavors nucleophilic attack at the sulfur atom.

Oxidative Conditions: The sulfur atom in the trifluoromethylthio group is in a lower oxidation state and can be readily oxidized. nih.gov Treatment of aryl trifluoromethyl sulfides with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to the corresponding sulfoxide (B87167) (Ar-S(O)CF₃) and further to the sulfone (Ar-S(O)₂CF₃). The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. For example, oxidation with one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while stronger conditions or an excess of the oxidant will lead to the sulfone. These oxidized derivatives have different electronic and steric properties, which can be useful for modulating the biological activity of the parent molecule.

Reductive Conditions: The trifluoromethylthio group is generally stable to a wide range of reducing conditions. The carbon-sulfur and carbon-fluorine bonds are strong and not easily cleaved by common reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. This stability allows for selective reductions of other functional groups within the molecule without affecting the -SCF₃ moiety.

Role of the -SCF₃ Group as an Electron-Withdrawing Substituent

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group, a characteristic that profoundly influences the chemical properties of the aromatic ring to which it is attached. This effect stems from the high electronegativity of the fluorine atoms, which inductively withdraw electron density through the sulfur atom and across the phenyl ring. Unlike the related trifluoromethoxy (-OCF₃) group, the -SCF₃ group is considered a stronger deactivating group in electrophilic aromatic substitution.

The electron-withdrawing nature of the -SCF₃ group enhances the acidity of the carboxylic acid proton in this compound compared to unsubstituted phenylacetic acid. This is a direct consequence of the stabilization of the resulting carboxylate anion through inductive effects. Research has shown that phenylacetic acids bearing electron-withdrawing groups at the para-position can be efficiently synthesized from the corresponding benzyl (B1604629) alcohols, highlighting the role of these substituents in facilitating certain chemical transformations. researchgate.net The deactivating effect of such groups also influences reactions at the benzylic position, for instance, in the α-selective chlorination of phenylacetic acid analogues, where electron-withdrawing substituents are well-tolerated. rsc.org

Table 1: Comparison of Substituent Effects on Phenylacetic Acid Derivatives

| Substituent at para-position | Electronic Effect | Influence on Acidity | Influence on Ring Reactivity (EAS) |

|---|---|---|---|

| -H | Neutral | Baseline | Baseline |

| -OCH₃ | Electron-donating | Decreased | Activating |

| -CF₃ | Strongly electron-withdrawing | Increased | Strongly deactivating |

| -SCF₃ | Strongly electron-withdrawing | Increased | Strongly deactivating |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org Aryl halides and triflates are common substrates for these reactions. While this compound itself is not a halide, its derivatives, such as the corresponding aryl halides (e.g., 4-(trifluoromethylthio)iodobenzene), are excellent candidates for such transformations.

The general applicability of palladium-catalyzed couplings like the Suzuki, Heck, and Sonogashira reactions allows for the introduction of a wide variety of substituents onto the aromatic ring. libretexts.orgnih.govnih.gov For a substrate like an iodo- or bromo- derivative of this compound, these reactions would proceed by the standard catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Negishi, etc.) or olefin coordination (for Heck), and reductive elimination. The presence of the -SCF₃ group does not typically inhibit these reactions and can, in some cases, be beneficial. The role of solvents and ligands is crucial for optimizing these transformations. rsc.orgyoutube.com

Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring of this compound is governed by the directing effects of its two substituents: the para-positioned -SCF₃ group and the -CH₂COOH group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are controlled by the existing substituents on the benzene (B151609) ring. youtube.comyoutube.comyoutube.com The -SCF₃ group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The -CH₂COOH group is also deactivating and is considered an ortho, para-director, although its influence is weaker.

Given that the two substituents are para to each other, their directing effects are focused on the same positions. The -SCF₃ group directs incoming electrophiles to the positions meta to it (C3 and C5), while the -CH₂COOH group directs to the positions ortho to it (also C3 and C5). Therefore, electrophilic substitution on this compound is expected to occur exclusively at the positions ortho to the acetic acid side chain (and meta to the -SCF₃ group). The strong deactivation imparted by the -SCF₃ group means that harsh reaction conditions may be required for EAS reactions like nitration, halogenation, or sulfonation. youtube.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aryl halides and other substrates with suitable leaving groups, which is facilitated by the presence of strong electron-withdrawing groups. youtube.commasterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's success.

For an SₙAr reaction to occur on a derivative of this compound, two conditions must be met: a good leaving group (like a halogen) must be present on the ring, and the electron-withdrawing groups must be positioned to stabilize the Meisenheimer complex. The -SCF₃ group, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. libretexts.orglibretexts.org For instance, if a leaving group were present at the C1 position (ipso to the -CH₂COOH group), the para -SCF₃ group would strongly stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org

For this compound, the carboxylic acid group can be converted into a potent DMG. After deprotonation with a base to form the carboxylate, this group can direct a second equivalent of a strong base (like n-butyllithium or s-butyllithium) to remove a proton from one of the ortho positions (C3 or C5). organic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles, allowing for the specific introduction of a wide range of functional groups at the C3/C5 position. The aryl O-carbamate group is known to be one of the strongest DMGs, and strategies involving the conversion of related phenolic compounds to carbamates are well-established. nih.gov Similarly, the carboxylic acid of the title compound provides a direct handle for DoM strategies, offering a regiocomplementary approach to electrophilic substitution.

Table 2: Summary of Aromatic Ring Functionalization Strategies

| Reaction Type | Key Reagents | Position(s) Functionalized | Governing Principle |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) + Catalyst | C3, C5 | Directing effects of -SCF₃ (meta) and -CH₂COOH (ortho). |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | Nucleophile (e.g., RO⁻, NH₃) | Position of leaving group | Stabilization of Meisenheimer complex by -SCF₃ group. |

| Directed Ortho Metalation | Strong base (e.g., n-BuLi), then Electrophile | C3, C5 | Carboxylate acts as a Directed Metalation Group (DMG). organic-chemistry.org |

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Role in Organic Synthesis

4-(Trifluoromethylthio)phenylacetic acid is a specialized reagent primarily utilized for introducing the 4-(trifluoromethylthio)phenylacetyl moiety into target structures. Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, making it a key starting material for creating new derivatives with potential applications in pharmacology and materials science.

The introduction of fluorine-containing groups is a well-established strategy in the development of pharmaceuticals and agrochemicals to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of molecules. nih.govescholarship.org Phenylacetic acid derivatives, in particular, are known intermediates in the synthesis of important pharmacologically active compounds. For instance, different substituted phenylacetic acids are key intermediates in the synthesis of drugs like Sitagliptin and Etoricoxib. google.comgoogle.com

While specific, commercialized end-products derived directly from this compound are not extensively documented in publicly available literature, its role as a precursor is clear. The compound provides a direct route to incorporate the lipophilic and electron-withdrawing trifluoromethylthio group, a feature highly sought after in modern drug design. nih.govunimi.it Its structure is analogous to other phenylacetic acids used in creating anti-inflammatory drugs and herbicides, suggesting its potential in developing next-generation compounds in these classes. chemimpex.com The synthesis of molecules containing this moiety is a target for researchers aiming to develop novel bioactive candidates. pharmint.netpharmint.net

A primary application of this compound is its use as a starting material for producing a variety of ester and amide derivatives. nih.gov These reactions typically involve the activation of the carboxylic acid group followed by reaction with an alcohol or amine.

Recent advancements have demonstrated an efficient continuous flow process for synthesizing α-trifluoromethylthiolated esters and amides from arylacetic acids, including structures similar to this compound. nih.govunimi.itacs.org The general methodology involves:

Activation: The carboxylic acid is first converted into a more reactive intermediate, such as an N-acylpyrazole. nih.govunimi.it

α-Trifluoromethylthiolation: The activated intermediate then undergoes α-trifluoromethylthiolation, often using an electrophilic SCF3 source like N-(trifluoromethylthio)phthalimide. nih.govunimi.it

Amination/Esterification: The resulting α-trifluoromethylthiolated intermediate reacts with a primary or secondary amine or an alcohol to yield the final amide or ester product. nih.govacs.org

| Starting Material Class | Reagents | Product Type | Reported Overall Yield |

|---|---|---|---|

| Arylacetic Acid | 1. N-acylpyrazole formation 2. N-(trifluoromethylthio)phthalimide 3. N-Benzylamine | α-Trifluoromethylthio N-benzyl amide | 50-70% |

| Arylacetic Acid | 1. N-acylpyrazole formation 2. N-(trifluoromethylthio)phthalimide 3. N-Alkylamine | α-Trifluoromethylthio N-alkyl amide | 50-70% |

| Arylacetic Acid | 1. N-acylpyrazole formation 2. N-(trifluoromethylthio)phthalimide 3. N,N-Dialkylamine | α-Trifluoromethylthio N,N-dialkyl amide | Lower yields noted |

| Arylacetic Acid | 1. N-acylpyrazole formation 2. N-(trifluoromethylthio)phthalimide 3. Ethanol (B145695) | α-Trifluoromethylthio ethyl ester | ~70% |

Chemical building blocks are fundamental to the creation of diverse molecular libraries for high-throughput screening in drug discovery. americanelements.com this compound is an ideal scaffold for this purpose. Its ability to be readily converted into a wide array of amides and esters allows for the rapid generation of a library of related compounds with varying substituents. escholarship.orgnih.gov

By reacting the acid with a diverse set of amines and alcohols, chemists can systematically modify the structure and properties of the resulting molecules. This diversification is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate. The introduction of the trifluoromethylthio-phenyl motif can be used to tune properties such as potency, selectivity, and absorption, making it a valuable tool for lead optimization. nih.govunimi.it

Integration into Multi-Step Synthetic Sequences

The utility of a building block is often measured by how effectively it can be incorporated into longer, more complex synthetic pathways. mdpi.comodinity.com this compound is well-suited for integration into multi-step sequences aimed at producing specific, high-value target molecules.

In the design of a synthetic route for a novel bioactive compound, chemists select starting materials that introduce key structural features efficiently. The presence of the trifluoromethylthio group is known to enhance biological activity in certain contexts. nih.govunimi.it Therefore, a synthetic strategy for a new pharmaceutical or agrochemical candidate might be designed specifically to incorporate this compound or its derivatives at a key step.

The continuous flow synthesis of α-trifluoromethylthiolated esters and amides is a prime example of a modern synthetic route designed for efficiency and scalability. nih.govunimi.it Such a process allows for the practical, large-scale production of intermediates that can then be carried forward in a longer synthetic sequence toward a final active pharmaceutical ingredient (API). pharmint.net

Target-oriented synthesis focuses on the creation of a single, well-defined molecule. This compound serves as a reliable starting point for such syntheses. For example, if the target molecule is a specific amide with a complex amine component, the acid can be activated and coupled with the amine in a predictable fashion. The research demonstrating the synthesis of specific products like N-Benzyl α-trifluoromethylthioamide showcases this utility. nih.govunimi.it The reaction conditions are well-defined, providing a reliable method for chemists to obtain a desired trifluoromethylthiolated product that can be a crucial intermediate or the final target itself. nih.gov

Comparison with Other Fluorinated Building Blocks

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Building blocks like this compound are prized for the unique properties they impart to a target molecule. However, the selection of a specific fluorinated motif is a nuanced decision, weighed against other available fluorinated building blocks. The most common comparators include those containing the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. The choice among these depends on the specific goals of the synthesis and the desired final properties of the molecule.

The utility of this compound as a building block is best understood by comparing the trifluoromethylthio (-SCF3) group's characteristics against other key fluorinated moieties in various synthetic applications.

Advantages of the Trifluoromethylthio (-SCF3) Group:

Exceptional Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups used in drug discovery. researchgate.net This high lipophilicity can significantly enhance a molecule's ability to cross cellular membranes, potentially improving its pharmacokinetic profile. researchgate.netresearchgate.net

Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can shield adjacent parts of a molecule from oxidative metabolism. researchgate.net This makes molecules incorporating this group less susceptible to in vivo degradation, which can lead to improved metabolic stability. researchgate.netresearchgate.net

Limitations and Considerations:

Synthetic Accessibility: Historically, the introduction of the -SCF3 group has been more challenging compared to the more common -CF3 group, although new synthetic methods are continually being developed. researchgate.net

Steric Bulk: The -SCF3 group is sterically larger than a fluorine atom or a hydroxyl group, which can influence binding interactions with biological targets. This can be either an advantage or a limitation depending on the specific binding pocket.

In the context of pharmaceutical development, this compound is a valuable intermediate for creating anti-inflammatory and analgesic drugs. chemimpex.com Its utility is also recognized in the agrochemical sector for producing high-performance herbicides and fungicides. chemimpex.com

The table below summarizes the comparative advantages and limitations of building blocks containing -SCF3, -CF3, and -OCF3 groups in the synthesis of bioactive molecules.

| Feature | -SCF3 Building Blocks | -CF3 Building Blocks | -OCF3 Building Blocks |

| Primary Advantage | Highest lipophilicity, enhancing membrane permeability. researchgate.netresearchgate.net | High metabolic stability and utility as a bioisostere for methyl or chloro groups. wikipedia.orgmdpi.com | Can improve metabolic stability and receptor binding affinity. |

| Electronic Effect | Strongly electron-withdrawing. researchgate.net | Strongly electron-withdrawing. researchgate.net | Electron-withdrawing. |

| Synthetic Context | Pharmaceuticals, agrochemicals requiring enhanced uptake. researchgate.netchemimpex.com | Broad use in pharmaceuticals and materials science to block metabolic oxidation. chemimpex.comwikipedia.orgnih.gov | Increasingly used in pharmaceuticals and agrochemicals. mdpi.cominnospk.com |

| Key Limitation | Potentially more complex synthetic introduction compared to -CF3. researchgate.net | Can sometimes negatively impact solubility. | Can be synthetically challenging to incorporate. |

The decision to use this compound over other fluorinated building blocks, such as 4-(Trifluoromethyl)phenylacetic acid or 4-(Trifluoromethoxy)phenylacetic acid, is a strategic choice driven by the specific molecular attributes required for the final compound. nih.gov The unique combination of high electronegativity, steric bulk, and extreme lipophilicity offered by the -SCF3 group makes it a powerful tool for medicinal chemists. researchgate.netresearchgate.net

The strategic selection process often involves the following considerations:

Improving Bioavailability: When the primary goal is to enhance a drug candidate's ability to permeate biological membranes, the superior lipophilicity of the -SCF3 group makes it an attractive choice. researchgate.netresearchgate.net This property is critical for drugs targeting the central nervous system or for improving oral absorption.

Blocking Metabolism: The trifluoromethyl group (-CF3) is frequently used to replace a metabolically vulnerable methyl group. wikipedia.org The -SCF3 group offers similar protection due to its strong electron-withdrawing nature and can be selected when a simultaneous, significant increase in lipophilicity is also desired. researchgate.net

Fine-Tuning Receptor Binding: Fluorine and fluorine-containing groups can form unique interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets. nih.gov The choice between -SCF3, -CF3, and -OCF3 can be used to optimize the binding affinity and selectivity of a drug candidate for its target receptor. researchgate.netnih.gov

Balancing Physicochemical Properties: Drug design is a multi-parameter optimization problem. The selection of a specific fluorinated group is a tactic to balance properties like solubility, permeability, metabolic stability, and target affinity. mdpi.comnih.gov For instance, while the -SCF3 group boosts lipophilicity, a chemist might opt for a -CF3 or -OCF3 group if a more moderate increase is needed to maintain adequate aqueous solubility.

The following table provides a comparative overview of the molecular properties imparted by different fluorinated groups, guiding the strategic selection of the appropriate building block.

| Property to Modify | Strategic Choice | Rationale |

| Maximize Lipophilicity/Membrane Permeability | -SCF3 | The trifluoromethylthio group is one of the most lipophilic substituents available in medicinal chemistry. researchgate.net |

| Enhance Metabolic Stability | -CF3 or -SCF3 | Both groups are strongly electron-withdrawing and can protect adjacent sites from metabolic attack. The -CF3 group is a classic choice for this purpose. researchgate.netwikipedia.org |

| Modulate Acidity/Basicity | -CF3, -SCF3, -OCF3 | All are electron-withdrawing and can be used to decrease the pKa of nearby acidic protons or lower the basicity of nitrogen-containing compounds. researchgate.netwikipedia.org |

| Act as a Bioisostere | -CF3 | The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups. wikipedia.orgmdpi.com |

Ultimately, the use of this compound is a deliberate strategy employed when the synthetic goals specifically call for the potent lipophilicity- and stability-enhancing properties of the trifluoromethylthio group.

Medicinal Chemistry and Pharmacological Relevance

Impact of the Trifluoromethylthio Group on Biological Activity

The introduction of a trifluoromethylthio group into a molecular structure can dramatically alter its biological properties. researchgate.net This is attributed to a unique combination of high lipophilicity, potent electron-withdrawing effects, and enhanced metabolic stability, which collectively impact how a molecule interacts with biological systems. researchgate.netbohrium.comresearchgate.net

A critical factor in a drug's ability to reach its target is its capacity to cross biological membranes, a property closely linked to its lipophilicity. soton.ac.uk The trifluoromethylthio group is recognized as one of the most lipophilic functional groups employed in drug design. researchgate.net This high lipophilicity significantly enhances a molecule's ability to partition into and permeate through lipid-rich cell membranes. researchgate.netruhr-uni-bochum.deenamine.net

Table 1: Comparison of Hansch Hydrophobicity Parameter (π) for Selected Functional Groups

| Functional Group | Hansch Parameter (π) | Implication for Lipophilicity |

|---|---|---|

| Trifluoromethylthio (-SCF3) | 1.44 ruhr-uni-bochum.de | Very High |

| Trifluoromethoxy (-OCF3) | 1.04 researchgate.net | High |

| Trifluoromethyl (-CF3) | 0.88 ruhr-uni-bochum.de | High |

| Chlorine (-Cl) | 0.71 | Moderate |

| Methyl (-CH3) | 0.56 | Moderate |

This table illustrates the relative lipophilicity of the -SCF3 group compared to other common substituents in drug design. Data is sourced from comparative studies. ruhr-uni-bochum.deresearchgate.net

Altering the electronic landscape of a molecule can influence its binding affinity and selectivity. ruhr-uni-bochum.deresearchgate.net For instance, the electron-withdrawing nature of the -SCF3 group can affect hydrogen bonding capabilities and electrostatic interactions within a binding pocket. researchgate.net While replacing a trifluoromethyl group with other substituents has been shown to alter the functional behavior of ligands from agonists to antagonists, the inherent electronic properties of the -CF3 and -SCF3 groups are crucial considerations in designing molecules with specific target interactions. nih.govresearchgate.net The ability to fine-tune these electronic characteristics makes the 4-(trifluoromethylthio)phenylacetic acid moiety a versatile scaffold for developing targeted inhibitors.

The combination of increased metabolic stability and enhanced membrane permeability contributes to a more favorable pharmacokinetic profile. mdpi.comresearchgate.net Improved stability reduces metabolic clearance, while higher permeability boosts absorption. researchgate.netnih.gov This synergy means that drugs incorporating the -SCF3 group may achieve better oral bioavailability and maintain effective concentrations in the body for longer durations. researchgate.netruhr-uni-bochum.de

Design and Synthesis of Drug Candidates Featuring the this compound Moiety

The desirable properties conferred by the -SCF3 group make this compound an attractive starting point or intermediate for the design and synthesis of new drug candidates. chemimpex.com Medicinal chemists can utilize this scaffold in lead optimization campaigns to improve the efficacy and pharmacokinetic properties of bioactive molecules. chemimpex.comhovione.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity, guiding the design of more potent and selective drugs. mdpi.comfrontiersin.org Starting with a core structure like this compound, medicinal chemists systematically synthesize and test derivatives to probe the effects of various structural modifications.

For example, in the development of isoxazole-based anti-cancer agents, the introduction of a trifluoromethyl group led to an almost 8-fold increase in activity against MCF-7 human breast cancer cells compared to the non-fluorinated analogue. nih.govrsc.org This highlights the significant positive impact fluorination can have on potency. nih.govrsc.org An SAR study on derivatives of this compound would likely involve modifications to the acetic acid side chain or further substitution on the phenyl ring to optimize target engagement and physicochemical properties.

Table 2: Hypothetical SAR for Derivatives of this compound

| Compound | R1 (Side Chain) | R2 (Ring Substitution) | Target Activity (IC50) | Rationale |

|---|---|---|---|---|

| Lead (A) | -CH2COOH | H | 10 µM | Initial hit with the core scaffold. |

| Analog 1 | -CH(CH3)COOH | H | 5 µM | Alpha-methylation may improve metabolic stability or receptor fit. |

| Analog 2 | -CH2CONH2 | H | 15 µM | Amidation alters H-bonding and may reduce activity if the carboxylate is key for binding. |

| Analog 3 | -CH2COOH | 2-Fluoro | 2 µM | Additional electron-withdrawing groups may enhance binding affinity. nih.gov |

| Analog 4 | -CH2COOH | 3-Methoxy | 25 µM | Introduction of an electron-donating group may be detrimental to activity. |

This table presents a conceptual SAR study, illustrating how systematic modifications to the this compound scaffold could be explored to improve biological activity. The data is illustrative and based on common medicinal chemistry principles. mdpi.comnih.gov

Lead optimization is the process of refining a promising "hit" compound from a screening campaign into a viable drug candidate with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov The this compound moiety can be incorporated into a lead structure to address specific liabilities, such as poor permeability or rapid metabolism. hovione.com

The process often involves creating a library of analogues based on a known synthetic route. nih.gov For instance, if a lead compound contains a simple phenylacetic acid group, replacing it with this compound could be a rational step to enhance lipophilicity and block potential sites of metabolism on the aromatic ring. mdpi.comresearchgate.net Computational tools can aid in this process by predicting the effects of such substitutions, allowing for the focused synthesis of analogues with the highest probability of success. nih.gov The design of these analogues aims to build upon the foundational structure-activity relationships to achieve a compound with an optimal balance of properties for clinical development. mdpi.commdpi.com

Potential Therapeutic Areas and Pharmacological Targets

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethylthio (-SCF3) group, in particular, is noted for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics make it a valuable moiety in the design of novel therapeutic agents. While extensive research into many compounds containing the -SCF3 group is ongoing, specific and detailed pharmacological data for this compound remains limited in publicly accessible scientific literature. The following sections provide an overview of the investigational directions for compounds containing similar structural motifs.

Development of Anticonvulsant Agents

The search for new and more effective anticonvulsant drugs is a continuous effort in medicinal chemistry, driven by the need to manage various forms of epilepsy, some of which are resistant to current treatments. nih.govpracticalneurology.com Phenylacetic acid derivatives have been explored as a scaffold for the development of new central nervous system (CNS) active agents. While direct studies on the anticonvulsant properties of this compound are not extensively documented, the structural features of phenylacetic acids are relevant to this field. For a compound to be considered a potential anticonvulsant, it must demonstrate efficacy in preclinical models of seizures, such as the maximal electroshock (MES) test, and exhibit an acceptable neurotoxicity profile, often assessed using the rotarod test. nih.gov The balance between anticonvulsant activity and neurotoxicity is a critical determinant of a compound's therapeutic potential.

Exploration in Anticancer Therapies

Investigational Use in Anti-inflammatory and Analgesic Compounds

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many of them are derivatives of acetic or propionic acid. nih.gov Research in this area continues to seek new agents with improved efficacy and better safety profiles. The anti-inflammatory and analgesic potential of new compounds is often evaluated in preclinical models that measure the inhibition of inflammatory mediators and the reduction of pain responses. nih.govnih.govmdpi.comnih.govmdpi.com For instance, the acetic acid-induced writhing test and the carrageenan-induced paw edema assay are common models for assessing analgesic and anti-inflammatory effects, respectively. nih.gov While the specific anti-inflammatory and analgesic properties of this compound have not been detailed in available research, derivatives of phenylacetic acid are a well-established class of anti-inflammatory agents. nih.gov

Enzyme Inhibitors and Receptor Ligands

The interaction of small molecules with enzymes and receptors is the fundamental basis of action for a vast number of drugs. The unique electronic properties of the trifluoromethylthio group can influence how a molecule binds to a biological target. As such, compounds containing this moiety are often synthesized and screened for their potential to act as enzyme inhibitors or receptor ligands. thermofisher.krscbt.commerckmillipore.commerckmillipore.comscbt.com For example, the inhibition of enzymes like cyclooxygenases (COX) is the mechanism of action for many NSAIDs. nih.gov Similarly, the ability of a compound to bind with high affinity and selectivity to a specific receptor can lead to a desired therapeutic effect. The identification of a compound as a potential enzyme inhibitor or receptor ligand typically involves in vitro binding and functional assays, followed by more complex cellular and in vivo studies to characterize its pharmacological profile. nih.gov

Computational Chemistry and Spectroscopic Characterization Methodologies

Computational Studies for Elucidating Structure-Activity Relationships and Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricate details of molecular structure and reactivity. For 4-(Trifluoromethylthio)phenylacetic acid, these studies would be pivotal in predicting its behavior in chemical and biological systems, thereby informing the design of new derivatives with tailored properties.

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules.

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and reactivity of molecules like this compound. By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, a DFT study using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide a highly accurate three-dimensional structure of the molecule. From this, one could predict bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its shape and steric profile.

Furthermore, DFT calculations can yield reactivity descriptors such as electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how this compound might interact with other molecules, including potential reaction partners or biological receptors.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.78 |

| C=O Bond Length (Å) | 1.21 |

| O-H Bond Length (Å) | 0.97 |

| C-S-C Bond Angle (°) | 102.5 |

| O-C=O Bond Angle (°) | 123.0 |

Note: The values in this table are hypothetical and would need to be calculated using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, which are electron-rich, while the LUMO may be distributed over the carboxylic acid and trifluoromethylthio groups, which are electron-withdrawing. Understanding the spatial distribution of these orbitals would provide insight into the sites of potential electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and would need to be calculated using quantum chemical methods.

To explore the potential biological applications of this compound, molecular docking and dynamics simulations are indispensable tools.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target. For this compound, docking studies could identify potential protein targets and predict the binding mode and affinity. The results of such studies are often reported as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes and the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) at the atomic level.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -7.8 |

| Key Interacting Residues | Tyr123, Arg254, Phe345 |

| Number of Hydrogen Bonds | 2 |

Note: The values in this table are hypothetical and would depend on the specific biological target being investigated.

Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT analysis can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | 1720 |

| O-H stretch | 3450 |

| C-F stretch | 1150 |

| C-S stretch | 700 |

Note: The values in this table are hypothetical and would need to be calculated and potentially scaled to match experimental data.

In Silico ADME-Tox Property Prediction

In modern drug discovery and chemical safety assessment, in silico methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a molecule before it is synthesized or tested in a lab. hmdb.ca These computational models use the structure of a compound to forecast its pharmacokinetic and toxicological profile, which helps in identifying potential liabilities early in the development process. hmdb.canih.gov For this compound, computational tools can predict several key parameters.

One of the fundamental properties predicted is the partition coefficient (logP), which indicates a compound's lipophilicity and affects its absorption and distribution. The predicted XlogP for this compound is 3.3, suggesting a moderate level of lipophilicity. uni.lu Other parameters, such as aqueous solubility, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity, are also typically evaluated using various quantitative structure-activity relationship (QSAR) models. nih.gov

Advanced computational techniques also predict parameters relevant to mass spectrometry analysis, such as the collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated, providing a theoretical basis for comparison with experimental data. uni.lu

Table 1: Predicted Physicochemical and ADME-Tox Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₇F₃O₂S thermofisher.com | Fundamental molecular composition |

| Molecular Weight | 236.21 g/mol thermofisher.com | Mass of one mole of the compound |

| XlogP | 3.3 uni.lu | Indicates lipophilicity and potential for membrane permeability |

| Monoisotopic Mass | 236.01189 Da uni.lu | Precise mass used in high-resolution mass spectrometry |

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. Each method provides unique information about the molecule's framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and quantity of different atoms.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the two aromatic protons adjacent to the CH₂ group and the two aromatic protons adjacent to the SCF₃ group, likely appearing as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). A singlet corresponding to the two protons of the methylene (B1212753) (-CH₂) group would be expected around δ 3.6 ppm, based on data for similar phenylacetic acid derivatives. rsc.org A broad singlet for the acidic proton of the carboxylic acid (-COOH) would also be present, often at a chemical shift greater than δ 10 ppm. rsc.org

¹³C NMR: Carbon-13 NMR details the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each of the unique carbon atoms. Key expected signals include the carbonyl carbon (-C=O) of the acid (around δ 178-180 ppm), the carbons of the benzene (B151609) ring, the methylene carbon (-CH₂), and the carbon of the trifluoromethyl (-CF₃) group. rsc.orgchemicalbook.com The CF₃ carbon signal would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.gov This technique is highly sensitive to the environment of the fluorine atoms. The spectrum for this compound is expected to show a single sharp resonance (a singlet) for the three equivalent fluorine atoms of the -SCF₃ group. The chemical shift of this group is a key identifier. For comparison, the ¹⁹F NMR signal for the related compound 4-[(Trifluoromethyl)thio]biphenyl appears at -42.78 ppm. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. uni.lu For this compound (molecular weight 236.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₇F₃O₂S by matching the experimental monoisotopic mass to the calculated value of 236.01189 Da. uni.luthermofisher.com

Predicted m/z values for various ionized forms (adducts) of the molecule are used to interpret experimental results. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.01917 uni.lu |

| [M+Na]⁺ | 259.00111 uni.lu |

| [M-H]⁻ | 235.00461 uni.lu |

| [M+K]⁺ | 274.97505 uni.lu |

| [M+NH₄]⁺ | 254.04571 uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Key expected vibrational frequencies include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.

A strong, sharp absorption band around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1100-1300 cm⁻¹ range corresponding to the C-F stretching vibrations of the trifluoromethyl group.

C-S stretching vibrations, which are typically weaker and appear in the 600-800 cm⁻¹ region.

Bands corresponding to C=C stretching within the aromatic ring (approx. 1450-1600 cm⁻¹) and C-H bending for the substituted benzene ring.

For comparison, the IR spectrum of the related compound 4-(Trifluoromethyl)phenylacetic acid shows characteristic peaks that help in identifying the core structure. chemicalbook.com

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). nih.gov The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of a phenyl group with electron-withdrawing substituents. The presence of the trifluoromethylthio (-SCF₃) group and the acetic acid side chain will influence the position and intensity of these absorption bands compared to unsubstituted benzene. mdpi.com The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol, and the λmax values are key for characterizing the compound and for quantitative analysis using the Beer-Lambert law.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Selective Functionalization

The development of efficient and selective methods to introduce the trifluoromethylthio group and further functionalize the molecule is a primary focus of current research. Traditional methods often require harsh conditions or pre-functionalized starting materials. nih.govd-nb.info Modern research, however, is shifting towards more sophisticated and milder strategies.

Researchers are also exploring organocatalytic methods for α-trifluoromethylthiolation. For instance, silyl (B83357) enol ethers can be reacted with an electrophilic SCF3 source, such as N-(trifluoromethylthio)saccharin, activated by a Lewis base catalyst like tetrahydrothiophene. unimi.it While initial studies have focused on ketones, the principles are extendable to derivatives of carboxylic acids.

Furthermore, photocatalysis using visible light is emerging as a powerful and green tool. researchgate.net These methods can facilitate the trifluoromethylation of thiols under mild conditions, and the principles are being adapted for C-H functionalization, offering a direct route to modify the aromatic ring or the acetic acid side chain. researchgate.netnih.gov Site-selective functionalization can also be achieved through advanced strategies like the use of aryl sulfonium (B1226848) salts, which can be prepared and then subjected to photoredox-catalyzed cross-coupling to introduce a trifluoromethyl group with high regioselectivity. nih.govd-nb.infonih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethylthio (SCF3) group is highly valued in medicinal chemistry for its ability to fine-tune the properties of drug candidates. enamine.net Its defining characteristic is its strong lipophilicity; with a Hansch lipophilicity parameter (πR) of 1.44, it is one of the most lipophilic functional groups used in drug design. unimi.it This property can significantly enhance a molecule's ability to permeate cell membranes and cross the blood-brain barrier, potentially improving the bioavailability and efficacy of a drug. researchgate.netenamine.netresearchgate.net

In addition to its lipophilicity, the SCF3 group is a strong electron-withdrawing group. This electronic influence can protect drug molecules from oxidative metabolism in the body, increasing their metabolic stability and prolonging their therapeutic effect. researchgate.net The introduction of the SCF3 moiety is a recognized strategy for enhancing the pharmacokinetic profile of a potential drug. researchgate.netresearchgate.net

Consequently, 4-(Trifluoromethylthio)phenylacetic acid and its derivatives are being explored as scaffolds in drug discovery programs. The phenylacetic acid core is a common motif in pharmacologically active compounds, and the addition of the SCF3 group offers a powerful tool for property modulation. mdpi.com This functional group can act as a bioisostere for other groups, like chlorine atoms, allowing chemists to optimize potency, selectivity, and metabolic properties while developing new therapeutic agents. mdpi.com The unique combination of lipophilicity and electronic character makes compounds derived from this compound attractive for targeting a wide range of diseases. researchgate.netmdpi.com

Exploration in Materials Science and Agrochemicals

The influence of fluorine-containing moieties extends beyond medicine into agrochemicals and materials science. Many of the most successful pesticides launched in recent decades contain fluorine, with the trifluoromethyl group being a particularly important feature. nih.gov The properties that make the SCF3 group attractive for pharmaceuticals—such as metabolic stability and membrane permeability—are also highly advantageous in agrochemicals, leading to the development of more effective and stable herbicides and insecticides. nih.govresearchgate.net For example, trifluoromethyl-containing pyridine (B92270) derivatives have been successfully developed to control key weeds in cereal crops. nih.gov The unique properties of the SCF3 group suggest that this compound could serve as a valuable intermediate for a new generation of agrochemicals with improved performance.